molecular formula C16H23N3O4 B1624167 H-Gly-val-phe-OH CAS No. 82985-55-5

H-Gly-val-phe-OH

Cat. No.: B1624167
CAS No.: 82985-55-5
M. Wt: 321.37 g/mol
InChI Key: BNMRSWQOHIQTFL-JSGCOSHPSA-N
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Description

The compound H-Gly-val-phe-OH is a tripeptide composed of glycine, valine, and phenylalanine Tripeptides are short chains of amino acids linked by peptide bonds, and they play significant roles in various biological processes

Scientific Research Applications

H-Gly-val-phe-OH: has several applications in scientific research:

Future Directions

Peptides like “H-Gly-val-phe-OH” hold substantial promise for the creation of the next generation nanomedicines . The Phe-Phe motif, in particular, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-val-phe-OH can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for peptide production. The process involves the following steps:

    Attachment of the first amino acid: (glycine) to a solid resin.

    Sequential addition of protected amino acids: (valine and phenylalanine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).

    Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-Gly-val-phe-OH: can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.

    Reduction: Reduction reactions can modify the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Various protecting groups and coupling reagents are used in SPPS to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield tyrosine or dopa derivatives, while reduction can lead to modified peptide bonds.

Mechanism of Action

The mechanism by which H-Gly-val-phe-OH exerts its effects involves its ability to self-assemble through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions enable the formation of stable nanostructures that can encapsulate and deliver therapeutic agents to specific targets in the body .

Comparison with Similar Compounds

H-Gly-val-phe-OH: can be compared with other tripeptides such as H-Ala-leu-tyr-OH and H-Ser-gly-phe-OH . While these peptides share similar structural features, This compound is unique in its ability to form specific nanostructures and hydrogels, making it particularly valuable in nanotechnology and biomedical applications .

List of Similar Compounds

  • H-Ala-leu-tyr-OH
  • H-Ser-gly-phe-OH
  • H-Tyr-phe-val-OH

By understanding the properties and applications of This compound , researchers can harness its potential for various scientific and industrial purposes.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-10(2)14(19-13(20)9-17)15(21)18-12(16(22)23)8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,17H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMRSWQOHIQTFL-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427216
Record name Glycyl-L-valyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82985-55-5
Record name Glycyl-L-valyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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